molecular formula C13H18ClNO3 B096408 2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid CAS No. 15560-63-1

2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid

Cat. No.: B096408
CAS No.: 15560-63-1
M. Wt: 271.74 g/mol
InChI Key: RNFLPYXRXDOZNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves several steps. The starting materials typically include 3-chloro-4-isopentyloxybenzene and acetohydroxamic acid. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Chemical Reactions Analysis

2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves the inhibition of the enzyme urease. This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the production of ammonia, which can lead to a decrease in pH and ammonia levels in the environment where urease-producing organisms are present .

Properties

CAS No.

15560-63-1

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

2-[3-chloro-4-(3-methylbutoxy)phenyl]-N-hydroxyacetamide

InChI

InChI=1S/C13H18ClNO3/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-13(16)15-17/h3-4,7,9,17H,5-6,8H2,1-2H3,(H,15,16)

InChI Key

RNFLPYXRXDOZNZ-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl

Key on ui other cas no.

15560-63-1

Synonyms

2-[3-Chloro-4-(isopentyloxy)phenyl]acetohydroxamic acid

Origin of Product

United States

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